molecular formula C22H22N2O3 B2456806 (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide CAS No. 358279-76-2

(Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide

Cat. No.: B2456806
CAS No.: 358279-76-2
M. Wt: 362.429
InChI Key: PXRDWUWDYHFBAL-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, an oxolane ring, and a phenylmethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the cyano group and the phenylmethoxyphenyl group. Common reagents used in these reactions include cyanogen bromide, oxirane, and phenylmethanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the cyano group yields an amine derivative, while oxidation can produce corresponding oxides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for developing new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and oxolane ring may participate in binding to enzymes or receptors, modulating their activity. Pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide
  • (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylphenyl)prop-2-enamide
  • (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamine

Uniqueness

Compared to similar compounds, (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile applications across various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c23-14-19(22(25)24-15-21-7-4-12-26-21)13-17-8-10-20(11-9-17)27-16-18-5-2-1-3-6-18/h1-3,5-6,8-11,13,21H,4,7,12,15-16H2,(H,24,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRDWUWDYHFBAL-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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